molecular formula C10H13NO4S B13419714 Tosylsarcosine-d3

Tosylsarcosine-d3

Cat. No.: B13419714
M. Wt: 246.30 g/mol
InChI Key: XRAFYUFZCCCVEY-BMSJAHLVSA-N
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Description

Tosylsarcosine-d3 is a deuterium-labeled compound with the molecular formula C10H10D3NO4S and a molecular weight of 246.3 g/mol. It is an intermediate in the synthesis of Creatinine-d3, a labeled creatinine used in various biochemical and clinical applications. The compound is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to sarcosine, a derivative of glycine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tosylsarcosine-d3 typically involves the reaction of sarcosine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and isotopic labeling of the final product.

Chemical Reactions Analysis

Types of Reactions

Tosylsarcosine-d3 undergoes various chemical reactions, including:

    Nucleophilic Substitution: The tosyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or oxidizing/reducing agent used. For example, nucleophilic substitution with an amine would yield an N-substituted sarcosine derivative .

Scientific Research Applications

Tosylsarcosine-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.

    Biology: Employed in metabolic research to trace biochemical pathways in vivo.

    Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in the synthesis of labeled creatinine for renal function tests.

    Industry: Applied as an environmental pollutant standard for detecting contaminants in air, water, soil, and food.

Mechanism of Action

The mechanism of action of Tosylsarcosine-d3 involves its role as an intermediate in biochemical pathways. The tosyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of various derivatives. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into molecular targets and pathways involved in its metabolism.

Comparison with Similar Compounds

Similar Compounds

    Tosylsarcosine: The non-deuterated version of Tosylsarcosine-d3, used in similar applications but without the isotopic labeling.

    Tosylglycine: Another tosylated amino acid derivative, used in organic synthesis and biochemical research.

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The isotopic labeling distinguishes it from similar compounds, making it particularly valuable in research applications that require precise tracking and quantification.

Properties

Molecular Formula

C10H13NO4S

Molecular Weight

246.30 g/mol

IUPAC Name

2-[(4-methylphenyl)sulfonyl-(trideuteriomethyl)amino]acetic acid

InChI

InChI=1S/C10H13NO4S/c1-8-3-5-9(6-4-8)16(14,15)11(2)7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)/i2D3

InChI Key

XRAFYUFZCCCVEY-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)O

Origin of Product

United States

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